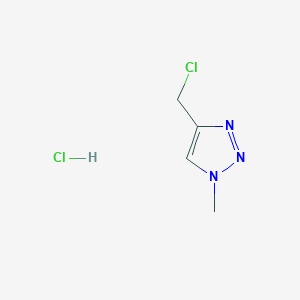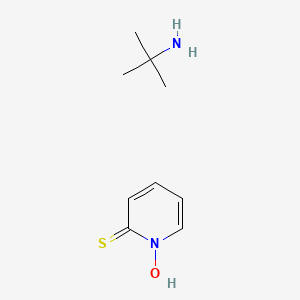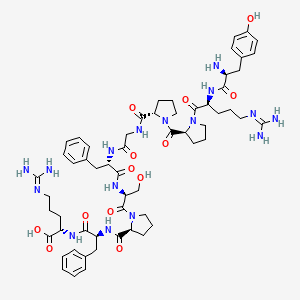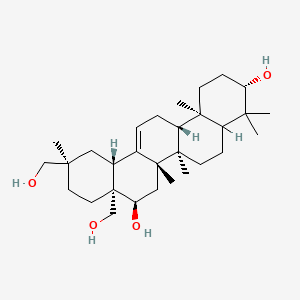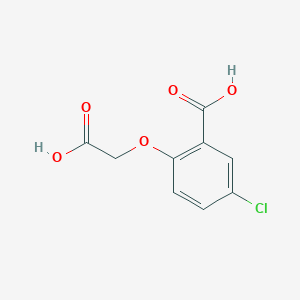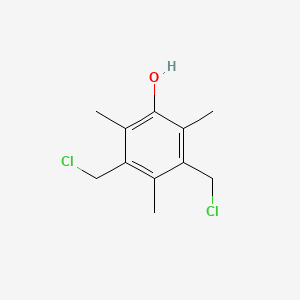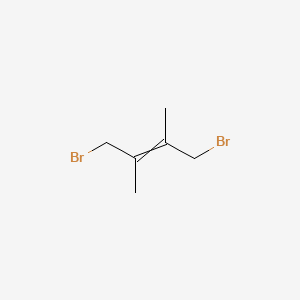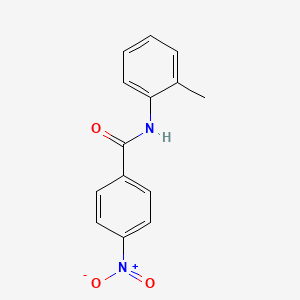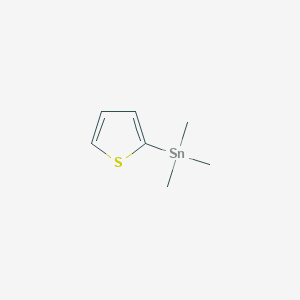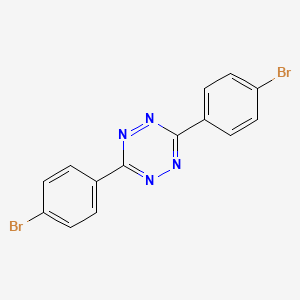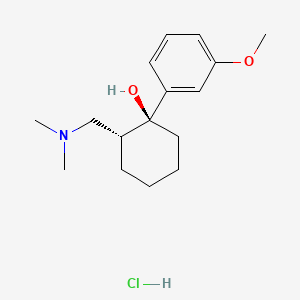
(1S,2R)-Tramadol Hydrochloride
Übersicht
Beschreibung
(1S,2R)-Tramadol Hydrochloride is a chiral compound used primarily as a centrally acting analgesic. It is a synthetic opioid that is commonly prescribed for the treatment of moderate to severe pain. The compound is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-Tramadol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies and chiral resolution techniques.
Biology: Studied for its effects on neurotransmitter systems and pain pathways.
Medicine: Extensively researched for its analgesic properties and potential use in pain management.
Industry: Used in the development of new analgesic drugs and formulations.
Wirkmechanismus
Target of Action
Trans-(±)-Tramadol hydrochloride, also known as SCHEMBL7137387, NIOSH/GV8939900, GV89399000, or DTXSID10635221, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Trans-(±)-Tramadol hydrochloride acts as an agonist at the mu-opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the reuptake of neurotransmitters serotonin and norepinephrine, enhancing their effects . The combined action results in analgesia, relieving the sensation of pain .
Biochemical Pathways
The activation of mu-opioid receptors initiates a cascade of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and inhibition of neurotransmitter release .
Pharmacokinetics
Trans-(±)-Tramadol hydrochloride exhibits good absorption after oral administration, with peak plasma concentrations reached within two hours . It undergoes extensive hepatic metabolism and is excreted primarily via the kidneys . The drug’s half-life is approximately six to seven hours .
Result of Action
The primary result of Trans-(±)-Tramadol hydrochloride action is the reduction of pain sensation. It achieves this by altering the perception of and response to pain in the brain . Additionally, it can cause mood changes and induce feelings of relaxation and calm .
Action Environment
The action, efficacy, and stability of Trans-(±)-Tramadol hydrochloride can be influenced by various environmental factors. These include the patient’s overall health status, presence of other medications, genetic factors influencing metabolism, and the pH level of the patient’s gastrointestinal tract which can affect drug absorption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Tramadol Hydrochloride typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of cyclohexanone with 3-methoxyphenylmagnesium bromide to form the intermediate.
Resolution of Enantiomers: The intermediate is then resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the enantiomerically pure (1S,2R)-Tramadol with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reductive amination and resolution processes.
Purification: High-performance liquid chromatography (HPLC) is often used to ensure the purity of the compound.
Crystallization: The hydrochloride salt is crystallized to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R)-Tramadol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
N-Oxide Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
(1S,2R)-(+)-Ephedrine Hydrochloride: Another chiral compound with stimulant properties.
(1R,2S)-(-)-Pseudoephedrine: Used as a decongestant.
(1S,2R)-(+)-Norephedrine: A stimulant and appetite suppressant.
Uniqueness: (1S,2R)-Tramadol Hydrochloride is unique due to its dual mechanism of action, combining opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This dual action makes it particularly effective in pain management compared to other similar compounds that may only target one pathway.
Eigenschaften
IUPAC Name |
(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-VNYZMKMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635221 | |
| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36474-71-2 | |
| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


